molecular formula C24H20BrN3O4 B12038225 4-[(E)-(2-{2-[(4-methylbenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-bromobenzoate

4-[(E)-(2-{2-[(4-methylbenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-bromobenzoate

Cat. No.: B12038225
M. Wt: 494.3 g/mol
InChI Key: ODIAHBBFQQPXIG-MZJWZYIUSA-N
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Description

4-[(E)-(2-{2-[(4-methylbenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-bromobenzoate is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{2-[(4-methylbenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-bromobenzoate typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 4-methylbenzoyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Acetylation: The hydrazone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the acetylated hydrazone with 4-bromobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoate derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, 4-[(E)-(2-{2-[(4-methylbenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-bromobenzoate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its hydrazone linkage is known to exhibit biological activity, and the bromobenzoate moiety can be modified to enhance pharmacokinetic properties. It may also serve as a lead compound for the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications. Its stability and reactivity make it suitable for incorporation into high-performance materials.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{2-[(4-methylbenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-bromobenzoate is largely dependent on its interaction with biological targets. The hydrazone linkage can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzoate moiety may enhance the compound’s ability to penetrate cell membranes, facilitating its biological effects. Specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-{2-[(4-chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-bromobenzoate
  • 4-[(E)-(2-{2-[(4-fluorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-bromobenzoate

Uniqueness

Compared to similar compounds, 4-[(E)-(2-{2-[(4-methylbenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-bromobenzoate is unique due to the presence of the 4-methylbenzoyl group, which can influence its reactivity and biological activity. The methyl group may enhance the compound’s lipophilicity, potentially improving its pharmacokinetic properties.

Properties

Molecular Formula

C24H20BrN3O4

Molecular Weight

494.3 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C24H20BrN3O4/c1-16-2-6-18(7-3-16)23(30)26-15-22(29)28-27-14-17-4-12-21(13-5-17)32-24(31)19-8-10-20(25)11-9-19/h2-14H,15H2,1H3,(H,26,30)(H,28,29)/b27-14+

InChI Key

ODIAHBBFQQPXIG-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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